4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride
Overview
Description
“4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2O2 . It is also known as “4-(2-Aminoethyl)benzoic acid hydrochloride” and has a molecular weight of 253.13 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11NO2.ClH/c10-6-5-7-1-3-8 (4-2-7)9 (11)12;/h1-4H,5-6,10H2, (H,11,12);1H . This indicates that the molecule consists of a benzene ring substituted with an aminoethylamino group and a carboxylic acid group .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 289°C . The compound’s molecular weight is 253.13 .Scientific Research Applications
Building Block for Pseudopeptide Synthesis :
- 4-Amino-3-(aminomethyl)benzoic acid, a novel unnatural amino acid closely related to 4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride, shows promise as a building block in the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry. Its synthesis from 4-aminobenzoic acid highlights its potential in creating distinct functionalities useful in peptide bond formation and peptide chain elongation (Pascal, Sola, Labéguère, & Jouin, 2000).
Photodecomposition Studies :
- Research on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, a compound structurally similar to this compound, has shown that ultraviolet irradiation leads to the replacement of the chlorine by hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid itself. This insight is crucial for understanding the environmental impacts and degradation processes of these compounds (Crosby & Leitis, 1969).
Synthesis of Schiff Bases and Their Antibacterial Activity :
- A study on the synthesis of Schiff bases derived from 4-aminobenzoic acid, closely related to this compound, has shown their potential as antibacterial agents against medically important bacterial strains. The antibacterial activity of these compounds suggests their potential use in developing new antimicrobial agents (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).
Use in Doping of Polyaniline :
- Research on doping polyaniline with benzoic acid and substituted benzoic acids, including 4-aminobenzoic acid, reveals interesting properties for advanced technologies. These doped polyaniline salts exhibit varied conductivities and thermal stabilities, indicating their potential in electronic and material science applications (Amarnath & Palaniappan, 2005).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
4-(2-aminoethylamino)benzoic acid;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-5-6-11-8-3-1-7(2-4-8)9(12)13;;/h1-4,11H,5-6,10H2,(H,12,13);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSPCMGBTIFQTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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